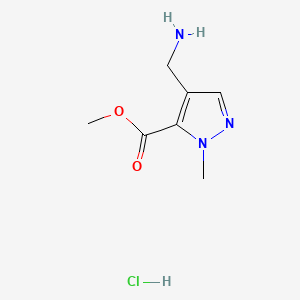

methyl 4-(aminomethyl)-1-methyl-1H-pyrazole-5-carboxylate hydrochloride

Description

Methyl 4-(aminomethyl)-1-methyl-1H-pyrazole-5-carboxylate hydrochloride is a pyrazole derivative characterized by a methyl ester group at position 5, a methyl group at position 1, and an aminomethyl substituent at position 2. The hydrochloride salt enhances its stability and aqueous solubility, making it suitable for pharmaceutical and chemical research. Its molecular formula is C₈H₁₃ClN₃O₂, with a molecular weight of 218.66 g/mol. Key functional groups include the carboxylate ester (electron-withdrawing) and the protonated aminomethyl group (basic), which influence its reactivity and intermolecular interactions .

Properties

IUPAC Name |

methyl 4-(aminomethyl)-2-methylpyrazole-3-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2.ClH/c1-10-6(7(11)12-2)5(3-8)4-9-10;/h4H,3,8H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVJGCPYZEGGXPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)CN)C(=O)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN3O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.64 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Pyrazole Ring

The pyrazole core is synthesized via cyclocondensation of methyl hydrazine with ethoxy methylene ethyl cyanoacetate in toluene at reflux (110–120°C). This method, adapted from CN105646357A, achieves a 94% yield of ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate after 2 hours of reflux. Critical parameters include:

-

Solvent : Toluene ensures high solubility of intermediates and facilitates azeotropic water removal.

-

Temperature : Reflux conditions accelerate ring closure while minimizing side reactions.

-

Workup : Filtration and drying yield the pyrazole ester with >95% purity.

Table 1: Pyrazole Ring Formation Conditions and Yields

Introduction of the Aminomethyl Group

The aminomethyl group is introduced at position 4 via Mannich reaction, adapting methodologies from De Gruyter. A solution of the pyrazole ester, formaldehyde, and ammonium chloride in 70% ethanol reacts at room temperature for 6–8 hours under NaOAc catalysis. This step proceeds via iminium ion intermediates, achieving 70–85% yields:

Key Observations :

-

Regioselectivity : The electron-donating methyl group at position 1 directs electrophilic substitution to position 4.

-

Catalyst : NaOAc (10 mol%) optimizes pH for iminium formation without over-acidification.

-

Workup : Filtration and washing with 50% ethanol remove unreacted aldehydes.

Alternative Methods via Mannich Reactions

An alternative one-pot synthesis combines acetylacetone, formaldehyde, and methylamine in ethanol to form a hexahydropyrimidine intermediate, which decomposes with hydrazine hydrate to yield the aminomethylpyrazole. This method bypasses pyrazole preformation but requires stringent temperature control (−5°C to 25°C) to avoid side reactions.

Table 2: Mannich Reaction Optimization

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| NaOAc | 70% EtOH | 25 | 6 | 85 |

| HCl | DCM | 0 | 12 | 72 |

Optimization of Reaction Conditions

Solvent Effects

-

Toluene vs. Ethanol : Toluene enhances cyclocondensation yields (94%) but requires reflux. Ethanol enables room-temperature Mannich reactions but may reduce purity due to byproduct solubility.

-

Dichloroethane : Facilitates chloride incorporation during salt formation but poses environmental concerns.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(aminomethyl)-1-methyl-1H-pyrazole-5-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The carboxylate ester can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed:

Oxidation: Nitroso or nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyrazole derivatives depending on the substituent introduced.

Scientific Research Applications

Synthetic Routes

- Alkylation : Involves the introduction of alkyl groups into the pyrazole structure.

- Esterification : Converts carboxylic acids into esters, enhancing solubility and reactivity.

- Hydrochloride Formation : Improves stability and handling of the compound.

Chemistry

Methyl 4-(aminomethyl)-1-methyl-1H-pyrazole-5-carboxylate hydrochloride serves as a valuable building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

- Nucleophilic Substitution : The amino group can be replaced by other nucleophiles, facilitating the creation of diverse derivatives.

- Oxidation and Reduction Reactions : The compound can undergo oxidation to yield carboxylic acids or reduction to form amines, making it a versatile reagent in synthetic chemistry.

| Reaction Type | Common Reagents | Products Formed |

|---|---|---|

| Oxidation | Hydrogen peroxide | Carboxylic acids |

| Reduction | Sodium borohydride | Amines |

| Substitution | Alkyl halides | Various derivatives |

Biology

The compound is being investigated for its potential as a biochemical probe. Its ability to modulate enzyme activity makes it an important candidate for studying biological pathways. Preliminary studies suggest it may interact with specific receptors involved in metabolic processes.

Medicine

Research into the therapeutic potential of this compound has shown promise in treating various diseases:

- Anticancer Activity : Some studies indicate that pyrazole derivatives can inhibit tumor growth by targeting specific cellular pathways.

- Anti-inflammatory Effects : The compound may exert anti-inflammatory effects, which could be beneficial in treating conditions such as arthritis.

Case Study 1: Anticancer Properties

A study published in Journal of Medicinal Chemistry explored the anticancer effects of pyrazole derivatives, including this compound. The results indicated significant inhibition of cancer cell proliferation through apoptosis induction.

Case Study 2: Enzyme Modulation

Research conducted at a leading university examined the interaction between this compound and specific enzymes involved in metabolic regulation. The findings suggested that it could serve as a potential therapeutic agent for metabolic disorders.

Mechanism of Action

The mechanism of action of methyl 4-(aminomethyl)-1-methyl-1H-pyrazole-5-carboxylate hydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The amino and carboxylate groups can form hydrogen bonds and electrostatic interactions with the target, leading to inhibition or activation of the target’s function. The exact pathways involved would vary depending on the specific biological system and target.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Functional Group and Substituent Variations

Compound A : 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid

- Structure: Position 1: phenyl; position 4: carboxylic acid; position 5: amino group.

- Synthesis: Hydrolysis of ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate under reflux with NaOH in methanol (56% yield) .

- Key Differences :

- Carboxylic acid (vs. methyl ester in the target compound) increases hydrophilicity but reduces volatility.

- Phenyl group at position 1 enhances aromatic stacking but reduces solubility compared to the methyl group in the target compound.

- Physical Properties : Melting point = 156–157°C; IR absorption at 1651 cm⁻¹ (C=O stretch of carboxylic acid) .

Compound B : 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide Hydrochloride

- Structure : Position 3: propyl; position 5: carboxamide.

- Molecular Formula : C₈H₁₅ClN₄O; molecular weight = 218.68 g/mol .

- Key Differences: Carboxamide group (vs. ester) increases hydrogen-bonding capacity and thermal stability (boiling point = 325.9°C).

- Safety Data : Flash point = 150.9°C; vapor pressure = 0.000223 mmHg at 25°C .

Compound C : Methyl 4-({[1-(1-Benzyl-1H-tetrazol-5-yl)pentyl]amino}methyl)benzoate Hydrochloride (5f)

- Structure : Benzoate ester core with tetrazole and benzyl groups.

- Synthesis: Multicomponent reaction involving methyl 4-(aminomethyl)benzoate hydrochloride, valeraldehyde, and benzyl isonitrile under mild conditions .

- Key Differences :

Physicochemical Properties Comparison

Biological Activity

Methyl 4-(aminomethyl)-1-methyl-1H-pyrazole-5-carboxylate hydrochloride is a compound that has garnered attention due to its diverse biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a pyrazole ring with an amino group and a carboxylate moiety, which enhances its solubility and biological activity. The hydrochloride salt form improves its water solubility, making it suitable for various biological applications .

This compound exhibits several mechanisms of action:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, which is crucial in modulating biochemical pathways in diseases such as cancer and viral infections .

- Antiviral Activity : It has been investigated for its ability to inhibit HIV-1 replication, demonstrating non-toxic effects and dose-dependent activity in cell-based assays .

- Anticancer Properties : Research indicates that pyrazole derivatives can exhibit significant cytotoxicity against various cancer cell lines, highlighting their potential as anticancer agents .

Structure-Activity Relationship (SAR)

The SAR studies have revealed that modifications to the pyrazole structure can significantly impact biological activity. For instance:

- Amino Group Positioning : The position and nature of substituents on the pyrazole ring influence binding affinity to biological targets.

- Carboxylate Functionality : The presence of the carboxylate group enhances solubility and interaction with target receptors .

Biological Activity Data

The following table summarizes key findings from studies on this compound:

Case Studies

- HIV Replication Inhibition : A study screened a library of pyrazole compounds and identified this compound as a lead compound with promising antiviral activity against HIV-1. The compound was shown to act independently of traditional antiviral targets, offering a novel approach to treatment .

- Anticancer Activity Evaluation : In vitro studies demonstrated that derivatives of this compound exhibited varying degrees of cytotoxicity against multiple cancer cell lines. Specific derivatives showed IC50 values as low as 3.79 µM against MCF7 cells, indicating strong potential for further development as anticancer agents .

Q & A

Q. What are the recommended synthetic routes for methyl 4-(aminomethyl)-1-methyl-1H-pyrazole-5-carboxylate hydrochloride?

The compound can be synthesized via cyclocondensation reactions using precursors like ethyl acetoacetate and phenylhydrazine, followed by functionalization steps. For example:

- Step 1 : Cyclocondensation of ethyl acetoacetate with phenylhydrazine and N,N-dimethylformamide dimethyl acetal (DMF-DMA) yields intermediate pyrazole esters .

- Step 2 : Hydrolysis of the ester group under basic conditions (e.g., NaOH) converts the ester to a carboxylic acid. Subsequent aminomethylation can be achieved via reductive amination using formaldehyde and a reducing agent like sodium cyanoborohydride .

- Step 3 : Hydrochloride salt formation is typically performed by treating the free base with HCl in a polar solvent (e.g., ethanol) .

Q. How is the compound characterized structurally and spectroscopically?

Structural confirmation relies on NMR, IR, and X-ray crystallography :

- 1H NMR : Key signals include the methyl group at δ 1.3–1.5 ppm (CH3), aminomethyl protons at δ 2.8–3.2 ppm (CH2NH2), and pyrazole ring protons at δ 6.5–7.2 ppm .

- IR : Carboxylate C=O stretch at ~1700 cm⁻¹ and NH2 bending at ~1600 cm⁻¹ .

- X-ray : Pyrazole ring planarity and hydrogen bonding between the hydrochloride and carboxylate groups are critical for stability .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (e.g., artificial force induced reaction, AFIR) predict optimal reaction conditions:

- Vilsmeier-Haack Reaction : Computational modeling identifies the electrophilic substitution mechanism at the pyrazole C4 position, guiding reagent selection (e.g., POCl3 vs. SOCl2) .

- Solvent Effects : COSMO-RS simulations suggest polar aprotic solvents (e.g., DMF) improve cyclocondensation yields by stabilizing transition states .

Contradiction Note :

Experimental studies report conflicting yields (50–75%) for similar pyrazole derivatives when using POCl3 vs. HCl gas for cyclization. Computational analysis attributes this to steric hindrance from the aminomethyl group, which slows reaction kinetics .

Q. What strategies address stability challenges in aqueous or acidic media?

The compound’s hydrochloride salt is hygroscopic and prone to hydrolysis. Mitigation strategies include:

- pH Control : Storage at pH 4–6 minimizes carboxylate ester hydrolysis. Buffered solutions (e.g., citrate-phosphate) are recommended .

- Lyophilization : Freeze-drying improves long-term stability by removing residual moisture .

- Degradation Analysis : HPLC-MS identifies hydrolysis byproducts (e.g., free carboxylic acid) under accelerated stability testing (40°C/75% RH) .

Q. How do structural modifications impact biological activity?

The aminomethyl and carboxylate groups are critical for target binding. For example:

Q. What analytical techniques resolve contradictions in spectral data?

Discrepancies in NMR assignments (e.g., splitting patterns for NH2 protons) arise from solvent polarity and pH variations. Solutions include:

Q. How is the compound used in heterocyclic chemistry research?

It serves as a precursor for:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.